molecular formula C15H14N4O3 B11108006 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B11108006
M. Wt: 298.30 g/mol
InChI Key: DYNBMZXEKIWKGP-LICLKQGHSA-N
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Description

2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound with the molecular formula C15H14N4O3 It is a derivative of acetohydrazide and is characterized by the presence of an aniline group and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation reaction between aniline and 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve aniline and 3-nitrobenzaldehyde in ethanol.
  • Add acetohydrazide to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the final product.

Industrial Production Methods

While specific industrial production methods for 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of substituents on the aromatic ring of the aniline group.

Scientific Research Applications

2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide
  • 2-Anilino-N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Uniqueness

2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the presence of both an aniline group and a nitrobenzylidene moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H14N4O3/c20-15(11-16-13-6-2-1-3-7-13)18-17-10-12-5-4-8-14(9-12)19(21)22/h1-10,16H,11H2,(H,18,20)/b17-10+

InChI Key

DYNBMZXEKIWKGP-LICLKQGHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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